molecular formula C14H20F3N3O B5572874 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine

货号 B5572874
分子量: 303.32 g/mol
InChI 键: VCYGOBVNBXTWHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine, also known as CPP-115, is a compound that has been extensively studied for its potential applications in scientific research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA, which has been implicated in a variety of neurological and psychiatric disorders.

作用机制

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine is a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA, which has been implicated in a variety of neurological and psychiatric disorders. Increased levels of GABA in the brain can lead to decreased neuronal excitability, which has anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
Studies have shown that inhibition of GABA transaminase leads to increased levels of GABA in the brain. Increased levels of GABA in the brain can lead to decreased neuronal excitability, which has anticonvulsant and anxiolytic properties. In addition, increased levels of GABA in the brain can reduce drug-seeking behavior in animals.

实验室实验的优点和局限性

One of the main advantages of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine is its potency as a GABA transaminase inhibitor. 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine has been shown to be more potent than other GABA transaminase inhibitors, such as vigabatrin. In addition, 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine has been shown to have a longer half-life than vigabatrin, which may make it more effective in clinical settings.
One of the limitations of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine is its potential for off-target effects. Studies have shown that 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine may also inhibit other enzymes, such as alanine transaminase and aspartate transaminase, which could lead to liver toxicity. In addition, 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine may also inhibit other neurotransmitter systems, which could lead to unwanted side effects.

未来方向

There are several future directions for research on 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine. One area of research is the development of more selective GABA transaminase inhibitors. Selective inhibitors may have fewer off-target effects and may be more effective in clinical settings.
Another area of research is the development of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine analogs. Analog development may lead to compounds with improved pharmacokinetic properties, such as increased half-life or improved bioavailability.
Finally, research is needed to evaluate the long-term safety and efficacy of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine in humans. Clinical trials are currently underway to evaluate the efficacy of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine in the treatment of epilepsy and addiction, but more research is needed to fully understand the potential benefits and risks of this compound.

合成方法

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine can be synthesized using a variety of methods, including the reaction of 4-(trifluoromethyl)piperidine with 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 4-(trifluoromethyl)piperidine with 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid chloride, or the reaction of 4-(trifluoromethyl)piperidine with 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid ester.

科学研究应用

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine is in the treatment of epilepsy. Studies have shown that inhibition of GABA transaminase leads to increased levels of GABA, which has anticonvulsant properties. 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine has been shown to be effective in animal models of epilepsy, and clinical trials are currently underway to evaluate its efficacy in humans.
Another potential application of 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine is in the treatment of addiction. Studies have shown that increased levels of GABA in the brain can reduce drug-seeking behavior in animals. 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to evaluate its efficacy in humans.

属性

IUPAC Name

(5-methyl-1-propylpyrazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O/c1-3-6-20-10(2)12(9-18-20)13(21)19-7-4-11(5-8-19)14(15,16)17/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYGOBVNBXTWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCC(CC2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。